![molecular formula C18H27FO2 B15161612 4-Ethoxy-2-fluoro-1-[(4-propylcyclohexyl)methoxy]benzene CAS No. 866947-43-5](/img/structure/B15161612.png)
4-Ethoxy-2-fluoro-1-[(4-propylcyclohexyl)methoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-2-fluoro-1-[(4-propylcyclohexyl)methoxy]benzene is a synthetic organic compound characterized by its unique structure, which includes an ethoxy group, a fluoro substituent, and a propylcyclohexylmethoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2-fluoro-1-[(4-propylcyclohexyl)methoxy]benzene typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Propylcyclohexylmethoxy Intermediate: This step involves the reaction of propylcyclohexanol with a suitable methoxylating agent under basic conditions to form the propylcyclohexylmethoxy intermediate.
Fluorination: The intermediate is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluoro group.
Ethoxylation: Finally, the ethoxy group is introduced through an ethoxylation reaction using ethyl iodide and a strong base like sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethoxy-2-fluoro-1-[(4-propylcyclohexyl)methoxy]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro and ethoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-2-fluoro-1-[(4-propylcyclohexyl)methoxy]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of liquid crystal materials for display technologies.
Wirkmechanismus
The mechanism of action of 4-Ethoxy-2-fluoro-1-[(4-propylcyclohexyl)methoxy]benzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its fluoro group can enhance binding affinity to certain proteins, while the ethoxy and propylcyclohexyl groups can modulate its solubility and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
- 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene
- 4-Ethoxy-2,3-difluoro-4’-(trans-4-propylcyclohexyl)biphenyl
Comparison: Compared to similar compounds, 4-Ethoxy-2-fluoro-1-[(4-propylcyclohexyl)methoxy]benzene is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of a single fluoro group, as opposed to multiple fluoro substituents, can result in different electronic properties and steric effects, making it a valuable compound for targeted applications.
Eigenschaften
CAS-Nummer |
866947-43-5 |
|---|---|
Molekularformel |
C18H27FO2 |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
4-ethoxy-2-fluoro-1-[(4-propylcyclohexyl)methoxy]benzene |
InChI |
InChI=1S/C18H27FO2/c1-3-5-14-6-8-15(9-7-14)13-21-18-11-10-16(20-4-2)12-17(18)19/h10-12,14-15H,3-9,13H2,1-2H3 |
InChI-Schlüssel |
WACUZISULVFJAN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCC(CC1)COC2=C(C=C(C=C2)OCC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Azido-4-[(4-methoxyphenyl)(diphenyl)methoxy]butane-1,3-diol](/img/structure/B15161530.png)
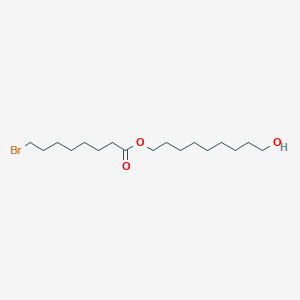
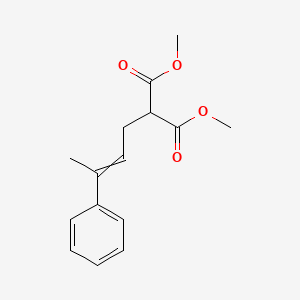
![N-[3-(Methoxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B15161553.png)
![1-[3-(Methanesulfonyl)prop-1-en-2-yl]-4-nitrobenzene](/img/structure/B15161565.png)
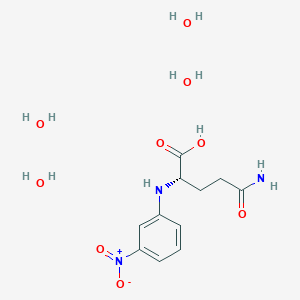
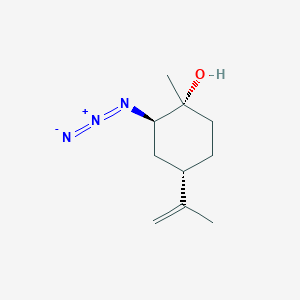


![4-Chloro-N-[1-chloro-2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B15161592.png)

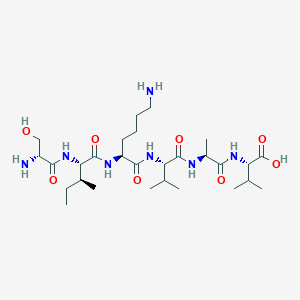

![N-[(4-Bromophenyl)carbamoyl]-N'-methoxy-N-methylmethanimidamide](/img/structure/B15161607.png)
